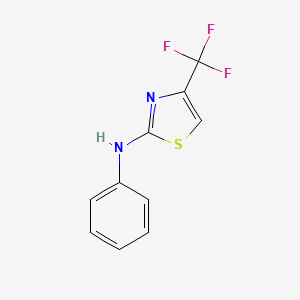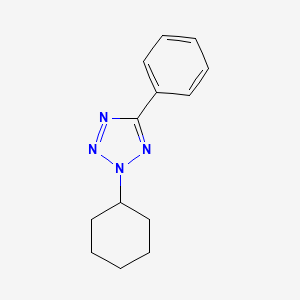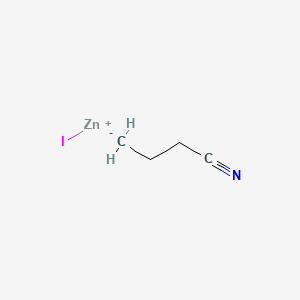
Zinc, (3-cyanopropyl)iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, (3-cyanopropyl)iodo- is an organozinc compound that features a zinc atom bonded to a 3-cyanopropyl group and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (3-cyanopropyl)iodo- typically involves the reaction of zinc with 3-cyanopropyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as:
Zn+I-CH2CH2CH2CN→Zn(CH2CH2CH2CN)I
Industrial Production Methods: Industrial production of Zinc, (3-cyanopropyl)iodo- may involve large-scale batch reactors where zinc and 3-cyanopropyl iodide are reacted in the presence of a suitable solvent. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Types of Reactions:
Substitution Reactions: Zinc, (3-cyanopropyl)iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although zinc in its +2 oxidation state is generally stable and less prone to redox changes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Mild oxidizing agents can be used to oxidize the zinc center if required.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can vary. For example, using a chloride nucleophile would yield Zinc, (3-cyanopropyl)chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: Zinc, (3-cyanopropyl)iodo- is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less common, organozinc compounds are being explored for their potential in drug development and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, Zinc, (3-cyanopropyl)iodo- is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with carbon makes it valuable in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Zinc, (3-cyanopropyl)iodo- in chemical reactions involves the coordination of the zinc atom with various ligands. The zinc center acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates. This property is particularly useful in catalyzing organic reactions and forming complex molecular structures.
Vergleich Mit ähnlichen Verbindungen
- Zinc, (3-cyanopropyl)chloride
- Zinc, (3-cyanopropyl)bromide
- Zinc, (3-cyanopropyl)fluoride
Comparison: Zinc, (3-cyanopropyl)iodo- is unique due to the presence of the iodine atom, which can be easily substituted in nucleophilic substitution reactions. This makes it more reactive compared to its chloride, bromide, and fluoride counterparts. Additionally, the larger atomic radius of iodine compared to other halogens can influence the steric and electronic properties of the compound, making it suitable for specific applications in organic synthesis.
Eigenschaften
CAS-Nummer |
126761-11-3 |
|---|---|
Molekularformel |
C4H6INZn |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
butanenitrile;iodozinc(1+) |
InChI |
InChI=1S/C4H6N.HI.Zn/c1-2-3-4-5;;/h1-3H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
BOOVKWYUEXZQAZ-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCC#N.[Zn+]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)

![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
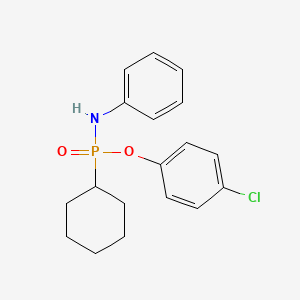
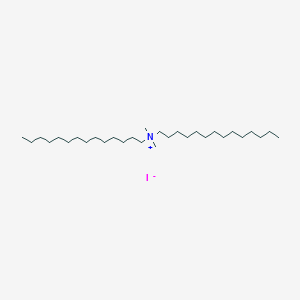
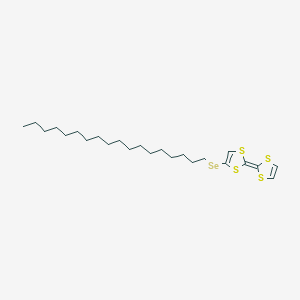
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
